5-(1-Methyl-1H-imidazol-4-yl)imidazolidine-2,4-dione
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Overview
Description
5-(1-Methyl-1H-imidazol-4-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both imidazole and imidazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-imidazol-4-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with suitable reagents to form the imidazolidine ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-imidazol-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenating agents or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
5-(1-Methyl-1H-imidazol-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-imidazol-4-yl)imidazolidine-2,4-dione involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the particular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(1-Methyl-1H-imidazol-4-yl)imidazolidine-2,4-dione is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8N4O2 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
5-(1-methylimidazol-4-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H8N4O2/c1-11-2-4(8-3-11)5-6(12)10-7(13)9-5/h2-3,5H,1H3,(H2,9,10,12,13) |
InChI Key |
FUYPYLIOCKAJSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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